molecular formula C13H23BO2 B6218690 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2375381-79-4

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6218690
CAS RN: 2375381-79-4
M. Wt: 222.1
InChI Key:
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Description

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 1-cyclopropyl-2-cyclopropylcyclobutyl-1,3,2-dioxaborolane, is a cyclic boronate ester, which is a type of organoboron compound. It is an important building block for the synthesis of various molecules, and has been used in a wide range of scientific research applications. In

Mechanism of Action

2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a Lewis acid, which means that it can act as a proton acceptor. This mechanism of action is important for the synthesis of various molecules, as it allows for the formation of covalent bonds between the boronate ester and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not well understood. However, it is known that it can act as a Lewis acid and that it can be used to synthesize a range of molecules with potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its versatility. It can be used to synthesize a range of molecules, and it can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and is sensitive to hydrolysis, so it must be stored in a cool, dry place. Additionally, it is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, it could be used to synthesize a range of compounds with potential applications in drug discovery and development, such as peptide-based drugs, peptidomimetics, and small molecule drugs. Additionally, it could be used to synthesize a range of polymers, polyphosphates, and polyesters. Finally, it could be used to synthesize a range of compounds with potential applications in catalysis, such as Lewis acids and Lewis bases.

Synthesis Methods

2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a two-step reaction. The first step involves the reaction of 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanel-2-cyclopropylcyclobutyl-1,3,2-dioxaborolane with 1,1,1-trifluoroacetone in the presence of a catalytic amount of sodium hydroxide. This reaction produces a boronate ester, which is then further reacted with 1,3-diethoxy-2-propanol in the presence of a catalytic amount of sodium hydroxide to produce 2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanelcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used to synthesize a range of molecules, including polymers, polyphosphates, and polyesters. It has also been used to synthesize a range of compounds with potential applications in drug discovery and development, such as peptide-based drugs, peptidomimetics, and small molecule drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 1-cyclopropylcyclobutyl lithium with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid pinacol ester in the presence of a palladium catalyst.", "Starting Materials": [ "1-cyclopropylcyclobutyl lithium", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid pinacol ester", "Palladium catalyst" ], "Reaction": [ "1. To a stirred solution of 1-cyclopropylcyclobutyl lithium in THF, add the palladium catalyst and stir for 30 minutes.", "2. Add 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid pinacol ester to the reaction mixture and stir for 24 hours at room temperature.", "3. Quench the reaction with water and extract the product with ethyl acetate.", "4. Purify the product by column chromatography to obtain 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

2375381-79-4

Molecular Formula

C13H23BO2

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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